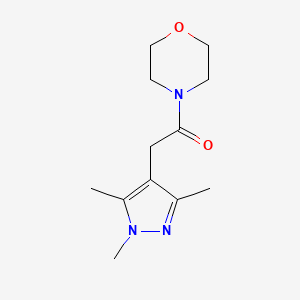![molecular formula C11H10ClF2NO2 B7505475 N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, in cancer cells, it inhibits the activity of histone deacetylases, which are responsible for the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces apoptosis, or programmed cell death, leading to the elimination of cancer cells. In inflammation and autoimmune diseases, it reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agriculture, it disrupts the nervous system of pests, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide in lab experiments include its high degree of purity, low toxicity, and specificity for certain enzymes and proteins. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide. These include the development of more efficient and cost-effective synthesis methods, the identification of new applications in medicine, agriculture, and environmental science, and the optimization of its specificity and potency for specific enzymes and proteins. Additionally, further studies are needed to investigate the long-term effects of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide on human health and the environment.
In conclusion, N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on human health and the environment.
Synthesemethoden
The synthesis method of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In agriculture, it has been used as a pesticide to control pests and increase crop yields. In environmental science, it has been studied for its potential to degrade harmful pollutants in soil and water.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-5-7(15-10(16)6-1-2-6)3-4-9(8)17-11(13)14/h3-6,11H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBGUSSJYNQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)

![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)



![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)




![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)